Selumetinib-D7 -

Selumetinib-D7

Catalog Number: EVT-13983442
CAS Number:
Molecular Formula: C17H15BrClFN4O3
Molecular Weight: 464.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Selumetinib-D7 is a deuterated derivative of selumetinib, which is a selective inhibitor of mitogen-activated protein kinase kinase 1 and 2. This compound primarily targets the Raf-MEK-ERK signaling pathway, which is often overactive in various malignancies. Selumetinib is particularly noted for its application in treating neurofibromatosis type 1, especially in pediatric patients with symptomatic, inoperable plexiform neurofibromas. The compound was approved by the U.S. Food and Drug Administration on April 10, 2020, and by Health Canada on August 23, 2022 .

Source

Selumetinib-D7 is derived from selumetinib, which is marketed under the brand name Koselugo. The original compound was developed to address the unmet medical needs of patients with specific types of tumors associated with neurofibromatosis type 1 .

Classification

Selumetinib-D7 falls under the category of small molecules and is classified as an antineoplastic agent. It specifically belongs to the group of mitogen-activated protein kinase inhibitors, which are crucial in cancer therapy due to their role in inhibiting tumor growth .

Synthesis Analysis

Methods

The synthesis of selumetinib-D7 involves the incorporation of deuterium atoms into the selumetinib molecule. Deuteration can enhance the pharmacokinetic properties of drugs by altering their metabolic pathways and improving their efficacy.

Technical Details

The synthesis typically follows a multi-step organic reaction pathway that includes:

  1. Formation of key intermediates: Utilizing deuterated reagents to replace hydrogen atoms with deuterium.
  2. Final coupling reactions: Combining these intermediates to form the final product, ensuring that the deuterium atoms are incorporated at specific sites to maintain biological activity.

This process requires careful control of reaction conditions such as temperature, pressure, and reaction time to optimize yield and purity .

Molecular Structure Analysis

Structure

Selumetinib-D7 has a molecular formula of C17H15BrClFN4O3, with a molecular weight that reflects the addition of deuterium atoms. The structure features a core that includes bromine and fluorine substituents, contributing to its activity as a MEK inhibitor.

Data

The structural characteristics can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the presence and position of deuterium atoms within the molecule .

Chemical Reactions Analysis

Reactions

Selumetinib-D7 undergoes various chemical reactions typical for small molecule drugs:

  • Metabolic transformations: In vivo studies indicate that selumetinib-D7 may exhibit altered metabolic pathways compared to its non-deuterated counterpart.
  • Interaction with target proteins: The compound binds selectively to MEK1 and MEK2, inhibiting their activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival.

Technical Details

These interactions can be studied through biochemical assays that measure the inhibition of MEK activity in cellular models, providing insights into the compound's efficacy .

Mechanism of Action

Process

Selumetinib-D7 exerts its therapeutic effects by inhibiting the activity of mitogen-activated protein kinase kinase 1 and 2. This inhibition disrupts the Raf-MEK-ERK signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Data

Clinical trials have demonstrated that treatment with selumetinib results in significant tumor shrinkage in patients with neurofibromatosis type 1, highlighting its potential as an effective therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited water solubility.

Chemical Properties

  • Stability: Selumetinib-D7 exhibits stability under physiological conditions but may degrade under extreme pH or temperature.
  • pKa: The compound's ionization properties can be evaluated to understand its behavior in biological systems.

Relevant data from studies indicate that deuteration may enhance metabolic stability compared to non-deuterated forms .

Applications

Scientific Uses

Selumetinib-D7 is primarily investigated for its applications in oncology, particularly for treating conditions associated with neurofibromatosis type 1. Its unique properties make it an attractive candidate for further research into other malignancies where the Raf-MEK-ERK pathway is implicated.

Additionally, due to its enhanced pharmacokinetic profile from deuteration, it may serve as a valuable tool in drug development processes aimed at optimizing existing therapies or developing new ones targeting similar pathways .

Synthesis and Deuterium Labeling Strategies

Methodological Approaches to Deuterium Incorporation in Selumetinib-D7

Deuterium incorporation into complex pharmaceuticals like selumetinib demands precision to maintain bioactivity while achieving metabolic stabilization. Three primary strategies dominate Selumetinib-D7 synthesis:

  • Late-Stage H/D Exchange: Catalytic deuteration targets acidic C–H bonds adjacent to electron-withdrawing groups in advanced intermediates. Ruthenium- or platinum-based catalysts (e.g., Ru/C, PtO₂) facilitate exchange in deuterated solvents (D₂O, CD₃OD). For selumetinib, this approach selectively deuterates the 3-methyl group (-CD₃) and activated positions on the benzimidazole ring under mild conditions (60–80°C), preserving the labile fluoro and chloro substituents [4] [8]. This method offers shorter synthetic routes but may yield incomplete deuteration (<7 D-atoms) due to steric hindrance.

  • Deuterated Building Block Coupling: Synthesizing deuterium-labeled fragments followed by coupling ensures high isotopic control. Key pathways include:

  • Deuterated Aniline Synthesis: 4-Bromo-2-chloroaniline-d₄ is prepared via exhaustive deuteration using D₂O/Ru/C or metal-catalyzed deuterodehalogenation of perhalogenated precursors [5] [8].
  • Deuterated Benzimidazole Synthesis: 7-Fluoro-3-(trideuteriomethyl)-3H-benzoimidazole-5-carboxylic acid derivatives are constructed using CD₃I in alkylation steps or via deuterated Wittig reagents [5] [6].These fragments undergo palladium-catalyzed amination and peptide coupling with the deuterated ethoxy-amide side chain (synthesized from D-labeled 2-hydroxyethoxyamine), achieving full D7 incorporation with >98% isotopic purity [5] [6].
  • Chemoselective Reduction with D₂: Continuous-flow hydrogenation systems (e.g., H-Cube®) using D₂ gas over Pd/C or Lindlar catalysts partially reduce alkynone precursors to deuterated alkenes. This method enables precise control over deuteration sites along the alkynone core, crucial for synthesizing chalcone-like intermediates relevant to selumetinib analogs [6].

Comparative Analysis of Deuterium Labeling Efficiency Across Synthetic Pathways

The choice of synthetic route profoundly impacts yield, scalability, and isotopic fidelity:

  • Late-Stage Catalytic Exchange:
  • Advantages: Minimal synthetic steps; utilizes native selumetinib as starting material.
  • Disadvantages: Incomplete deuteration at sterically congested sites (e.g., ortho-substituted aryl positions); typical D-incorporation: 5–6 atoms; isotopic purity: 90–95% [4] [8]. Requires rigorous purification.
  • Building Block Approach:
  • Advantages: Achieves near-quantitative (≥99%) deuteration at designated sites; scalability to multi-gram levels; purity >98.5% D7 post-crystallization [5] [6].
  • Disadvantages: Lengthy synthesis (8–12 steps); high cost of deuterated reagents (e.g., CD₃I, D-labeled Wittig salts).
  • Flow Chemistry-Assisted Deuteration:
  • Advantages: Precise control over reaction parameters (T, P, residence time); suppresses over-reduction; D₂ utilization efficiency >85%; ideal for alkynone core deuteration [6].
  • Disadvantages: Specialized equipment needed; limited to intermediates with reducible functionalities.

Table 2: Efficiency Metrics for Selumetinib-D7 Synthetic Pathways

Synthetic MethodDeuterium IncorporationIsotopic Purity (%)Overall Yield (%)Scalability
Late-Stage H/D Exchange5–6 atoms90–9570–80Moderate
Deuterated Building Block Coupling7 atoms>98.540–55High
Flow Reductive Deuteration2–3 atoms (partial)>99 (per site)75–90Limited (intermediate-specific)

Key Efficiency Determinants:

  • Kinetic Isotope Effects (KIEs): Primary KIEs (kH/kD ≈ 2–10) govern C–D bond cleavage rates during metabolism, but synthetic KIEs can reduce deuteration rates at hindered sites, necessitating forcing conditions [4] [8].
  • Solvent Isotopologue Effects: Back-exchange is minimized using deuterated aprotic solvents, preserving label integrity [6].
  • Catalyst Poisoning: Residual protiated solvents or moisture can poison deuteration catalysts (e.g., Lindlar’s), reducing efficiency [6].

Properties

Product Name

Selumetinib-D7

IUPAC Name

6-(4-bromo-2-chloroanilino)-7-fluoro-N-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)-3-(trideuteriomethyl)benzimidazole-5-carboxamide

Molecular Formula

C17H15BrClFN4O3

Molecular Weight

464.7 g/mol

InChI

InChI=1S/C17H15BrClFN4O3/c1-24-8-21-16-13(24)7-10(17(26)23-27-5-4-25)15(14(16)20)22-12-3-2-9(18)6-11(12)19/h2-3,6-8,22,25H,4-5H2,1H3,(H,23,26)/i1D3,4D2,5D2

InChI Key

CYOHGALHFOKKQC-RDEKYTKOSA-N

Canonical SMILES

CN1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOCCO

Isomeric SMILES

[2H]C([2H])([2H])N1C=NC2=C1C=C(C(=C2F)NC3=C(C=C(C=C3)Br)Cl)C(=O)NOC([2H])([2H])C([2H])([2H])O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.